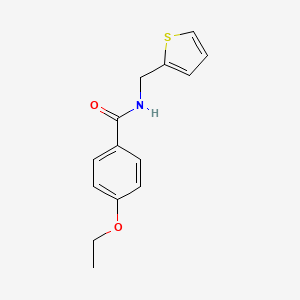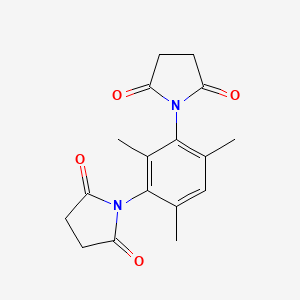
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine (EPBA) is a chemical compound that belongs to the class of benzimidazole derivatives. EPBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it has been proposed that this compound exerts its cytotoxic and antifungal effects by targeting specific cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. This compound also exhibits potent cytotoxic and antifungal activity, making it a useful tool for investigating cellular pathways involved in cancer and fungal infections.
However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments. This compound also exhibits some toxicity towards normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more potent and selective analogs of this compound for use as anticancer and antifungal agents. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into the cellular pathways involved in cancer and fungal infections. Additionally, the potential use of this compound in other areas, such as material science and nanotechnology, should also be explored.
Synthesemethoden
The synthesis of N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine involves a multi-step process that starts with the reaction of 4-ethoxybenzaldehyde and o-phenylenediamine to form 4-ethoxy-N-phenylbenzimidamide. This intermediate is then subjected to reduction using sodium borohydride to obtain this compound. The overall yield of this compound synthesis is around 40-50% with a purity of more than 95%.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. This compound has been reported to exhibit potent cytotoxicity against various cancer cell lines, including breast, ovarian, and lung cancer. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
This compound has also been investigated for its potential as an antifungal agent. It has been reported to exhibit significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This compound has been shown to disrupt the fungal cell membrane, leading to the leakage of intracellular contents and ultimately cell death.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h3-14,16,23H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVNBPJZXLXWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
